- Remote Control of Regio- and Diastereoselectivity in the Hydroformylation of Bishomoallylic Alcohols with Catalytic Amounts of a Reversibly Bound Directing Group, Angewandte Chemie, 2010, 49(5), 967-970
Cas no 89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal)
89922-82-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxy-1-propanal
Numéro CAS:89922-82-7
Le MF:C9H20O2Si
Mégawatts:188.33940410614
MDL:MFCD04039464
CID:712481
PubChem ID:3662392
Update Time:2024-10-26
3-(tert-Butyldimethylsilyl)oxy-1-propanal Propriétés chimiques et physiques
Nom et identifiant
-
- Propanal,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-t-Butyldimethylsilanyloxy Propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
- 3-[tert-butyl(dimethyl)silyl]oxypropanal
- 3-Tert-Butyldimethylsilanyloxy Propionaldehyde
- 3-(Dimethyl-t-butylsilyloxy)propionaldehyde
- 3-(OTBS)-propanal
- 3-(t-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propanal
- 3-(tert-butyldimethylsilyloxy)-propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]-propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal (ACI)
- 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
- 3-[[(1,1-Dimethylethyl)(dimethyl)silyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]propanal
- 3-[tert-Butyldimethylsilyloxy]propionaldehyd
- 3-tert-Butyldimethylsilyloxypropanal
- 3-{[tert-butyl(dimethyl)silyl]oxy}propanal
- 3-(tert-butyldimethylsilanyloxy)propionaldehyde
- 3-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}propanal
- 89922-82-7
- 3-[(t-Butyldimethylsilyl)oxy]-propanal
- SCHEMBL573170
- CS-B1696
- 3-t-butyldimethylsilyloxy propanal
- WGWCJTNWUFFGFH-UHFFFAOYSA-N
- DB-078546
- 3-(tert-butyldimethylsilyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 3-(tert-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-butyldimethylsilanyloxy)propan-1-one
- STL556876
- DTXSID40394793
- Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- MFCD04039464
- BBL103067
- 3-(tert-butyldimethylsilyloxy)propanal
- 3-(t-butyldimethylsilyloxy) propanal
- 3-(Tert-Butyldimethylsiloxy) Propanal
- 3-tert-butyldimethylsilyloxypropionaldehyde
- BCP32384
- 3-(t-Butyldimethylsilyloxy)propanal
- 3-t-butyldimethylsilyloxypropanal
- AKOS006292915
- AS-30268
- SY043379
- 3-(tertbutyldimethylsilanyloxy)propionaldehyde
- EN300-266302
- 3-((tert-butyldimethylsilyl)oxy)propanal
- 3-(tertbutyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyldimethylsilyl)oxy-1-propanal
-
- MDL: MFCD04039464
- Piscine à noyau: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
- La clé Inchi: WGWCJTNWUFFGFH-UHFFFAOYSA-N
- Sourire: O=CCCO[Si](C(C)(C)C)(C)C
Propriétés calculées
- Qualité précise: 188.12300
- Masse isotopique unique: 188.123
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 5
- Complexité: 147
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 2
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 26.3A^2
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: 0.892 g/mL at 25 °C
- Point de fusion: No data available
- Point d'ébullition: 195.0±23.0 °C at 760 mmHg
- Point d'éclair: 84℃
- Indice de réfraction: n20/D1.431
- Le PSA: 26.30000
- Le LogP: 2.59720
- Pression de vapeur: No data available
3-(tert-Butyldimethylsilyl)oxy-1-propanal Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315 (100%) H319 (100%) H335 (100%)
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux
3-(tert-Butyldimethylsilyl)oxy-1-propanal PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304852-250mg |
3-(tert-Butyldimethylsilyl)oxy-1-propanal |
89922-82-7 | 95% | 250mg |
¥66.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304852-5g |
3-(tert-Butyldimethylsilyl)oxy-1-propanal |
89922-82-7 | 95% | 5g |
¥1127.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304852-1g |
3-(tert-Butyldimethylsilyl)oxy-1-propanal |
89922-82-7 | 95% | 1g |
¥252.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304852-200mg |
3-(tert-Butyldimethylsilyl)oxy-1-propanal |
89922-82-7 | 95% | 200mg |
¥64.90 | 2023-09-04 | |
| TRC | B691565-1g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 1g |
$ 127.00 | 2023-09-08 | ||
| TRC | B691565-2g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 2g |
$ 236.00 | 2023-04-18 | ||
| TRC | B691565-5g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 5g |
$ 569.00 | 2023-09-08 | ||
| TRC | B691565-10g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 10g |
$ 1132.00 | 2023-09-08 | ||
| TRC | B691565-25g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 25g |
$ 2714.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833953-5g |
3-t-Butyldimethylsilanyloxy Propionaldehyde |
89922-82-7 | 95% | 5g |
¥2,650.00 | 2022-09-29 |
3-(tert-Butyldimethylsilyl)oxy-1-propanal Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 5 min, -60 °C
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 1.5 h, -78 °C
Référence
- Studies on the total synthesis of amphidinolide O (II): A stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2005, 26(10), 1497-1498
Méthode de production 3
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
Référence
- γ-Allyl Phosphinoyl Phenyl Sulfone (GAPPS): A Conjunctive Reagent for the Synthesis of EE, EZ, and ET 1,3-Dienes, Journal of the American Chemical Society, 2003, 125(47), 14262-14263
Méthode de production 4
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C
Référence
- Studies on the total synthesis of amphidinolide O (III): a stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2008, 29(2), 297-298
Méthode de production 5
Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt → -78 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
Référence
- De novo formal synthesis of (-)-virginiamycin M2 via the asymmetric hydration of dienoates, Organic Letters, 2007, 9(16), 3105-3108
Méthode de production 6
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
Référence
- First synthesis of an ABCE ring substructure of daphnicyclidin A, Organic & Biomolecular Chemistry, 2022, 20(33), 6547-6549
Méthode de production 7
Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Référence
- Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles, Chemical Science, 2013, 4(3), 1053-1058
Méthode de production 8
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
Référence
- Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans, Organic Letters, 2011, 13(21), 5924-5927
Méthode de production 9
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C; -78 °C → rt
Référence
- Lactol-Directed Osmylation. Stereodivergent Synthesis of Four C-19,20 Apoptolidin Diols from a Single Allylic Hemiacetal, Organic Letters, 2007, 9(13), 2445-2448
Méthode de production 10
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -70 °C; 30 min, -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
Référence
- Enantioselective synthesis of the dioxabicyclo[3.2.1]octane core of the zaragozic acids via intramolecular Wacker-type cyclization reactions, Organic & Biomolecular Chemistry, 2004, 2(15), 2220-2228
Méthode de production 11
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Référence
- Synthesis of (-)-Deoxypukalide, the Enantiomer of a Degradation Product of the Furanocembranolide Pukalide, Journal of Organic Chemistry, 2001, 66(24), 8037-8041
Méthode de production 12
Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
Référence
- A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin), Journal of the American Chemical Society, 1987, 109(24), 7553-5
Méthode de production 13
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 4-Methylmorpholine , 2,2′-Bipyridine , Tempo , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 3 h, rt
Référence
- Total Synthesis of Belizentrin Methyl Ester: Report on a Likely Conquest, Angewandte Chemie, 2018, 57(33), 10712-10717
Méthode de production 14
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Référence
- From Indoles to Carbazoles: Tandem Cp*Rh(III)-Catalyzed C-H Activation/Bronsted Acid-Catalyzed Cyclization Reactions, ACS Catalysis, 2015, 5(11), 6453-6457
Méthode de production 15
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
Référence
- Decarboxylative aldol reactions of allyl β-keto esters via heterobimetallic catalysis, Journal of the American Chemical Society, 2004, 126(37), 11440-11441
Méthode de production 16
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt → 0 °C
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration, Organic Letters, 2021, 23(4), 1175-1180
Méthode de production 17
Conditions de réaction
1.1 Reagents: Iodosylbenzene , Tempo Catalysts: Ytterbium triflate Solvents: Dichloromethane ; 2 h, 0 °C
Référence
- Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines, Journal of Organic Chemistry, 2017, 82(24), 13121-13140
Méthode de production 18
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
Référence
- Total Synthesis of (-)-Marinisporolide C, Journal of Organic Chemistry, 2017, 82(6), 3019-3045
3-(tert-Butyldimethylsilyl)oxy-1-propanal Raw materials
3-(tert-Butyldimethylsilyl)oxy-1-propanal Preparation Products
3-(tert-Butyldimethylsilyl)oxy-1-propanal Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:89922-82-7)3-(tert-Butyldimethylsilyl)oxy-1-propanal
Numéro de commande:A860983
État des stocks:in Stock
Quantité:500g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:27
Prix ($):2385.0/477.0
Courriel:sales@amadischem.com
3-(tert-Butyldimethylsilyl)oxy-1-propanal Littérature connexe
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal) Produits connexes
- 102191-92-4((Tert-Butyldimethylsilyloxy)acetaldehyde)
- 97826-89-6(Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, (R)-)
- 87184-81-4(4-(tert-Butyldimethylsilyloxy)butanal)
- 118794-69-7(6-(1,1-Dimethylethyl)dimethylsilyloxyhexanal)
- 111998-84-6(Propanal, 3-[[tris(1-methylethyl)silyl]oxy]-)
- 97057-70-0(Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-)
- 72150-39-1(Butanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-)
- 120591-36-8(4-(tert-Butyldimethylsilyl)oxybutan-2-one)
- 87184-80-3(5-((tert-Butyldimethylsilyl)oxy)pentanal)
- 73842-99-6(3-(tert-Butyldimethylsilyl)oxy-1-propanol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:89922-82-7)3-(tert-Butyldimethylsilyl)oxy-1-propanal
Pureté:99%/99%
Quantité:500g/100g
Prix ($):2385.0/477.0